2,2,3,6,6-Pentamethylheptane
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Overview
Description
2,2,3,6,6-Pentamethylheptane: is a branched alkane with the molecular formula C12H26 . It is a derivative of heptane, characterized by the presence of five methyl groups attached to the carbon chain. This compound is known for its unique structural properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,6,6-Pentamethylheptane typically involves the alkylation of heptane with methyl groups. This can be achieved through catalytic hydrogenation and alkylation reactions. Common catalysts used in these reactions include platinum, palladium, and nickel. The reaction conditions often involve high temperatures and pressures to facilitate the addition of methyl groups to the heptane backbone.
Industrial Production Methods: In an industrial setting, this compound is produced through a series of chemical reactions involving the hydrogenation of hydrocarbons. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,6,6-Pentamethylheptane primarily undergoes substitution reactions due to the presence of multiple methyl groups. These reactions can include halogenation, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens (e.g., chlorine, bromine) and strong acids or bases. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to ensure the formation of the desired products.
Major Products: The major products formed from the reactions of 2
Properties
CAS No. |
62198-88-3 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,6,6-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-10(12(5,6)7)8-9-11(2,3)4/h10H,8-9H2,1-7H3 |
InChI Key |
SLGYOGBODYIQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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